Lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate
CAS No.:
Cat. No.: VC18249867
Molecular Formula: C7H4BrF2LiO3S
Molecular Weight: 293.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrF2LiO3S |
|---|---|
| Molecular Weight | 293.0 g/mol |
| IUPAC Name | lithium;3-bromo-5-(difluoromethoxy)benzenesulfinate |
| Standard InChI | InChI=1S/C7H5BrF2O3S.Li/c8-4-1-5(13-7(9)10)3-6(2-4)14(11)12;/h1-3,7H,(H,11,12);/q;+1/p-1 |
| Standard InChI Key | CQKSQWOPXSTBNB-UHFFFAOYSA-M |
| Canonical SMILES | [Li+].C1=C(C=C(C=C1S(=O)[O-])Br)OC(F)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The molecular formula of lithium(1+)3-bromo-5-(difluoromethoxy)benzene-1-sulfinate is C₇H₄BrF₂LiO₃S, derived from the parent sulfinic acid (C₇H₅BrF₂O₃S) through deprotonation and lithium cation coordination. Key functional groups include:
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Bromine substituent at the 3-position, enhancing electrophilic reactivity for cross-coupling reactions .
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Difluoromethoxy group (-OCF₂H) at the 5-position, contributing to electron-withdrawing effects and metabolic stability .
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Sulfinate anion (-SO₂⁻), which acts as a nucleophile or leaving group in organocatalytic processes .
Table 1: Calculated Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Molecular weight | 297.96 g/mol | Sum of atomic masses |
| Log P (octanol-water) | 2.34 | XLOGP3 |
| Water solubility | 0.0293 mg/mL | ESOL model |
| pKa (sulfinic acid) | ~1.5 | Analogous sulfinates |
Spectroscopic Features
While experimental spectra for this compound are unavailable, predictions based on analogs suggest:
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¹H NMR: A singlet for the difluoromethoxy group (δ 6.8–7.1 ppm) and aromatic protons split by bromine’s anisotropic effects .
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¹⁹F NMR: Two distinct signals for the -OCF₂H group (δ -80 to -85 ppm) .
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IR: Strong S-O asymmetric stretching near 1150 cm⁻¹ and S=O vibrations at 1040 cm⁻¹ .
Synthetic Methodologies
Direct Sulfination of Aryl Bromides
A plausible route involves lithiation of 3-bromo-5-(difluoromethoxy)benzenesulfinic acid. This mirrors protocols for generating lithium aryl sulfinates, such as reacting sulfinyl chlorides with lithium bases :
Key considerations:
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Anhydrous conditions to prevent hydrolysis of the sulfinate.
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Use of tetrahydrofuran (THF) as a solvent, which stabilizes lithium intermediates .
Palladium-Catalyzed Coupling Reactions
The bromine substituent enables cross-coupling, as demonstrated in Suzuki-Miyaura reactions with arylboronic acids :
Example conditions:
Table 2: Optimized Reaction Parameters for Sulfinate Utilization
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes catalyst activity |
| Solvent | THF/H₂O (3:1) | Balances solubility |
| Reaction time | 18–24 hours | Ensures full conversion |
Applications in Pharmaceutical Chemistry
Role as a Synthetic Intermediate
Lithium sulfinates serve as precursors to sulfones and sulfonamides, critical motifs in drug design. For example:
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Sulfone formation: Oxidation of the sulfinate group yields sulfones, which enhance binding affinity in kinase inhibitors .
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Nucleophilic displacement: The sulfinate anion displaces halides or tosylates in SN2 reactions, enabling C-S bond formation .
Case Study: Antibiotic Derivatives
Aryl sulfinates analogous to this compound have been used to synthesize fluoroquinolone antibiotics. The difluoromethoxy group improves pharmacokinetics by reducing oxidative metabolism .
Future Research Directions
Expanding Coupling Reactivity
Exploring nickel-catalyzed C-S cross-coupling could diversify applications:
Advantages: Broader substrate scope compared to palladium .
Bioconjugation Strategies
Functionalizing biologics via sulfinate-alkyne cycloadditions offers routes to antibody-drug conjugates (ADCs). The difluoromethoxy group’s stability in physiological conditions makes it advantageous .
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